molecular formula C19H17ClF3NO3S B2885790 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 1448050-02-9

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

Cat. No. B2885790
CAS RN: 1448050-02-9
M. Wt: 431.85
InChI Key: YHUZRSQPPRUNOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C19H17ClF3NO3S and its molecular weight is 431.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A variety of azetidin-2-one derivatives have been synthesized, characterized by their IR, 1H NMR, and spectroscopic data. These compounds, including those related to the specified chemical structure, have been explored for their potential in various applications due to their unique chemical properties (Shah et al., 2014).

Antimicrobial Activity

Azetidinone derivatives have been studied for their antimicrobial activities. Research has shown that these compounds exhibit significant antibacterial and antifungal activities, which are tested by methods such as broth dilution. This highlights their potential use in developing new antimicrobial agents (Shah et al., 2014).

Molecular Recognition and Crystal Packing

Studies on the crystal packing of 4-sulfonyl β-lactams have revealed insights into molecular recognition processes. The crystal structures of these compounds demonstrate interesting variations in crystal packing, influenced by hydrogen bonding and hydrophobic interactions. This knowledge is crucial for the design of new molecules with desired properties (Basak et al., 2004).

Anti-Inflammatory Activity

The synthesis of novel azetidin-2-ones has led to the exploration of their anti-inflammatory properties. Some derivatives have shown potent and significant anti-inflammatory effects compared to standard drugs like indomethacin. This opens avenues for their use in anti-inflammatory drug development (Sharma et al., 2013).

Electronic Transport in Poly(Azomethine Sulfone)s

Research into the electronic transport mechanism in thin films of poly(azomethine sulfone)s, which are related to the chemical structure , has shown these materials to exhibit semiconducting properties. The study provides valuable insights into the relationship between the chemical structure of polymers and their electronic properties (Rusu et al., 2007).

Docking Studies and Crystal Structure

Docking studies alongside crystallographic analysis have been performed on tetrazole derivatives, providing a comprehensive understanding of their molecular interactions. This research is instrumental in drug design, particularly in understanding how these compounds bind to biological targets (Al-Hourani et al., 2015).

properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3NO3S/c20-15-6-8-16(9-7-15)28(26,27)17-11-24(12-17)18(25)10-3-13-1-4-14(5-2-13)19(21,22)23/h1-2,4-9,17H,3,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUZRSQPPRUNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.